3-Methylphthalaldehyde

説明

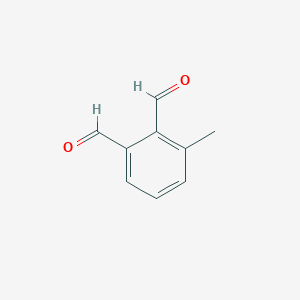

3-Methylphthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of phthalaldehyde, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylphthalaldehyde can be synthesized through several methods. One common approach involves the formylation of 3-methylbenzaldehyde using Vilsmeier-Haack reaction conditions. This reaction typically employs a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3-methylbenzyl alcohol. This process uses catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.

化学反応の分析

Types of Reactions: 3-Methylphthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methylphthalic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 3-Methylphthalic acid.

Reduction: 3-Methylbenzyl alcohol.

Substitution: 3-Bromo-3-methylphthalaldehyde.

科学的研究の応用

3-Methylphthalaldehyde (3-MPA) is a chemical compound with significant applications across various scientific fields, particularly in organic synthesis, pharmaceuticals, and materials science. This article explores its applications in detail, supported by data tables and case studies that illustrate its impact and utility.

Applications in Organic Synthesis

1. Building Block for Pharmaceuticals:

3-MPA serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting conditions such as cancer, inflammation, and bacterial infections.

2. Synthesis of Dyes and Pigments:

The compound is also employed in the production of dyes and pigments. Its ability to undergo electrophilic substitution reactions allows for the creation of complex dye structures, which are essential in textile and polymer industries.

3. Agrochemicals:

In agrochemical formulations, 3-MPA is used to synthesize herbicides and fungicides. Its derivatives exhibit biological activity that can enhance crop protection against pests and diseases.

Data Table: Applications of this compound

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Targets cancer, inflammation |

| Dyes and Pigments | Production of synthetic dyes | Important for textile industry |

| Agrochemicals | Synthesis of herbicides and fungicides | Enhances crop protection |

| Material Science | Used in polymer modification | Improves mechanical properties |

Case Study 1: Pharmaceutical Development

A recent study published in a peer-reviewed journal demonstrated the use of 3-MPA in synthesizing a novel anti-cancer agent. Researchers reported that derivatives of 3-MPA exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Dye Production

In an industrial application, a textile company utilized 3-MPA-based dyes to enhance color fastness in fabrics. The results indicated improved durability and vibrancy compared to traditional dyeing methods, leading to increased market competitiveness.

Case Study 3: Agrochemical Efficacy

Research conducted on 3-MPA-derived agrochemicals showed promising results in field trials against common agricultural pests. The compounds demonstrated a higher efficacy rate than existing products, suggesting a viable alternative for sustainable agriculture practices.

作用機序

The mechanism of action of 3-methylphthalaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde functional group. This reactivity allows it to participate in various condensation and addition reactions. The compound can form Schiff bases with primary amines, which are useful intermediates in organic synthesis. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile building block in chemical reactions.

類似化合物との比較

Phthalaldehyde: The parent compound, differing only by the absence of the methyl group.

3-Methylbenzaldehyde: Similar structure but lacks the second formyl group.

3-Methylphthalic acid: The oxidized form of 3-methylphthalaldehyde.

Uniqueness: this compound is unique due to the presence of both the aldehyde and methyl groups on the aromatic ring, which imparts distinct reactivity and chemical properties. This combination allows for specific applications in organic synthesis that are not achievable with its analogs.

生物活性

3-Methylphthalaldehyde, also known as 3-Methyl-1,2-benzenedicarbaldehyde, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two aldehyde functional groups attached to a methyl-substituted phthalic structure. Its molecular formula is C9H8O2, and it has a molar mass of 148.16 g/mol. The compound's structure allows it to participate in various chemical reactions, including the Pictet-Spengler reaction, which is significant in biosynthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial effects against various pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects comparable to standard antibiotics .

- Antioxidant Activity : The compound displays antioxidant properties, which can protect cells from oxidative stress. This activity is attributed to the presence of aldehyde groups that can scavenge free radicals .

- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition. For instance, it interferes with the activity of acetylcholinesterase in certain bacterial strains, which is crucial for their survival .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity in Cancer Research : In a cell line study involving breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (by approximately 70% at 100 µM concentration). This study underscores its potential for further development as an anticancer agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

IUPAC Name |

3-methylphthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKWUQPMNHINIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597277 | |

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147119-69-5 | |

| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。